2-(Oxan-3-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxane, a six-membered oxygen-containing heterocycle. This compound is notable for its unique dual-ring structure, which contributes to its distinct chemical and biological properties. It has potential applications in various fields, including medicinal chemistry and materials science .
The compound is identified by the CAS number 1803607-48-8 and is available from multiple suppliers, including Sigma-Aldrich and BenchChem. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. This classification highlights its relevance in organic synthesis and drug development .
The synthesis of 2-(Oxan-3-yl)pyrrolidine hydrochloride typically involves cyclization reactions. One common synthetic route is the [3 + 2] cycloaddition reaction, which effectively constructs five-membered heterocyclic frameworks from suitable precursors.
The synthetic process may utilize various reaction conditions to optimize yield and purity. Continuous flow reactors can enhance efficiency during large-scale production, while automated synthesis platforms can streamline the process. The use of specific reagents and controlled conditions is crucial for achieving high-quality products.
The molecular structure of 2-(Oxan-3-yl)pyrrolidine hydrochloride features a pyrrolidine ring fused with an oxane ring. The presence of both rings allows for diverse interactions with biological targets, enhancing its potential utility in medicinal chemistry.
The compound's molecular weight is approximately 189.70 g/mol, and it has a melting point that can vary based on purity and synthesis conditions. Structural analysis techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound .
2-(Oxan-3-yl)pyrrolidine hydrochloride can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on the reagents employed and the reaction conditions applied. For instance, oxidation may yield oxides while substitution reactions could produce various substituted derivatives.
The mechanism of action for 2-(Oxan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets within biological systems. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their functional properties. The oxane ring also participates in similar interactions, potentially enhancing binding affinity and specificity towards biological targets .
2-(Oxan-3-yl)pyrrolidine hydrochloride is typically presented as a white to off-white solid. Its solubility profile allows it to dissolve in various organic solvents, making it suitable for different applications in organic synthesis.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances involving strong oxidizing or reducing agents. Its reactivity profile allows it to serve as a versatile building block in synthetic chemistry .
2-(Oxan-3-yl)pyrrolidine hydrochloride has several applications across different scientific domains:
The pyrrolidine ring in 2-(Oxan-3-yl)pyrrolidine hydrochloride serves as a three-dimensional (3D) structural platform that dramatically enhances exploration of pharmacophore space compared to flat aromatic systems. This advantage stems from its fully saturated, sp³-hybridized ring structure, which provides multiple vectors for substituent attachment and enables access to novel binding geometries inaccessible to planar scaffolds. The tetrahedral carbon atoms within the ring create a distinct chiral environment that can be exploited for selective target interactions [2] [3].
The incorporation of the oxane (tetrahydropyran) moiety at the pyrrolidine's 2-position exemplifies sophisticated scaffold modification to optimize binding. Oxane introduces both hydrophobic character and hydrogen-bond accepting capability via its oxygen atom, creating a dual pharmacophoric element. This structural feature likely enhances target affinity through complementary interactions with enzymatic hydrophobic pockets and polar residues, similar to optimized kinase inhibitors where fused heterocyclic systems demonstrated improved potency over monocyclic analogs [2]. Specifically, research on pyrrolidone-fused kinase inhibitors revealed that constraining molecular flexibility through ring fusion significantly enhanced binding affinity to VEGFR-2 and PDGFRβ tyrosine kinases, with IC₅₀ values in the low nanomolar range [2].
Table 1: Physicochemical Properties of Pyrrolidine Compared to Related Scaffolds
Property | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Hybridization | sp³ | sp² | sp³ |
Ring Character | Non-planar | Planar | Non-planar |
Dipole Moment (D) | 1.57 | 1.80 | 0.00 |
Polar Surface Area (Ų) | 12.0 | 15.8 | 0.0 |
Chiral Centers Possible | 4 | 0 | 0 |
LogP | 0.29 | 0.78 | 1.39 |
CI_logS (Aqueous Solubility) | -0.52 | -1.15 | -1.86 |
The distinct physicochemical profile of pyrrolidine-containing compounds significantly influences their drug-like properties. Compared to aromatic pyrrole and carbocyclic cyclopentane, pyrrolidine exhibits enhanced solubility (CI_logS = -0.52) balanced with moderate lipophilicity (LogP = 0.29), facilitating membrane permeability while maintaining aqueous solubility [3]. The significant dipole moment (1.57 D) and polar surface area (12.0 Ų) contribute to favorable interactions with biological targets through electrostatic and hydrogen-bonding interactions. These properties make pyrrolidine-based compounds like 2-(Oxan-3-yl)pyrrolidine hydrochloride particularly valuable in overcoming the limitations of flat, aromatic scaffolds that dominate chemical libraries but often exhibit poor solubility and limited 3D diversity [3].
The tetrahedral carbons within the pyrrolidine ring create up to four chiral centers, enabling the generation of multiple stereoisomers with distinct biological profiles. For 2-(Oxan-3-yl)pyrrolidine hydrochloride, the specific configuration at the pyrrolidine-oxane linkage becomes critical for target engagement. The oxane moiety itself introduces additional stereochemical complexity, particularly when substituted at the 3-position, creating a multidimensional stereochemical landscape for drug optimization [3].
Research demonstrates that enantiomers of pyrrolidine-containing drugs can exhibit dramatic differences in biological activity. In a seminal study on G-protein coupled receptor 40 (GRP40) agonists for type 2 diabetes treatment, the (R,R)-enantiomer of a pyrrolidine-based compound exhibited 50-fold higher potency (hGRP40 EC₅₀ = 0.11 µM) than its (S,S)-counterpart (hGRP40 EC₅₀ = 0.49 µM) [3]. This profound enantioselectivity stemmed from optimal positioning of the acetic acid pharmacophore in a pseudo-axial conformation, enabled by the stereochemistry of a cis-4-CF₃ substituent on the pyrrolidine ring. This example illustrates how stereochemical optimization of the pyrrolidine scaffold can yield compounds with significantly enhanced therapeutic profiles.
Table 2: Stereoisomer Activity Differences in Pyrrolidine-Based Therapeutics
Compound Class | Target | Stereochemistry | Potency (EC₅₀/IC₅₀) | Activity Difference |
---|---|---|---|---|
GRP40 Agonist | hGRP40 | (R,R)-enantiomer | 0.11 µM | 4.5-fold increase |
(S,S)-enantiomer | 0.49 µM | Reference | ||
Kinase Inhibitor | VEGFR-2 | (3S,5R)-isomer | 3.2 nM | 12-fold increase |
(3R,5S)-isomer | 38.7 nM | Reference | ||
Antibiotic | Penicillin-binding protein | (2S,5R,6R)-isomer | 0.02 µg/mL | >100-fold increase |
(2R,5S,6S)-isomer | >20 µg/mL | Reference |
The pyrrolidine-oxane connectivity in 2-(Oxan-3-yl)pyrrolidine hydrochloride creates a structural motif where the oxane ring influences conformational preferences of substituents. Molecular modeling studies suggest that the tetrahydropyran oxygen can participate in intramolecular hydrogen bonding or dipole-dipole interactions that stabilize specific bioactive conformations. Additionally, the asymmetric environment created by defined stereochemistry enables selective interaction with chiral binding pockets of enzymes and receptors, potentially reducing off-target effects [2] [3].
The importance of stereochemical control is further emphasized by FDA guidelines requiring thorough characterization of stereoisomeric drugs. For development of 2-(Oxan-3-yl)pyrrolidine hydrochloride derivatives, chiral resolution techniques and asymmetric synthesis become essential to identify the optimal configuration for target binding. Computational approaches, including docking studies and molecular dynamics simulations, provide powerful tools for predicting stereochemical preferences before synthesis [3].
Unlike rigid planar scaffolds, the pyrrolidine ring undergoes rapid pseudorotation – a low-energy conformational interconversion that enables access to multiple three-dimensional geometries. This dynamic behavior allows 2-(Oxan-3-yl)pyrrolidine hydrochloride to adapt to complementary binding sites through induced-fit mechanisms, significantly enhancing target recognition and binding efficiency. The pseudorotation phenomenon represents a critical advantage over inflexible scaffolds, particularly for targets requiring precise spatial arrangement of pharmacophoric elements [3].
The energy barrier between pyrrolidine conformers is remarkably low (approximately 2-6 kcal/mol), enabling rapid interconversion at physiological temperatures. The primary conformations include envelope forms (where one atom is out-of-plane) and half-chair forms, with the specific geometry influenced by substituents. For 2-(Oxan-3-yl)pyrrolidine hydrochloride, the bulky oxane substituent at the 2-position substantially impacts conformational preferences by imposing steric constraints and potentially introducing electronic effects through the oxygen atom [3].
Research on proline derivatives demonstrates how substituents dictate ring puckering. In trans-4-fluoroproline, the Cγ-exo conformation is strongly favored, while cis-4-fluoroproline prefers the Cγ-endo conformation. Similarly, in 2-(Oxan-3-yl)pyrrolidine hydrochloride, the oxane substituent likely stabilizes specific pseudorotational states through steric and stereoelectronic effects. Molecular modeling suggests that the tetrahydropyran ring may preferentially occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions, consequently stabilizing the corresponding pyrrolidine envelope conformation [3].
Table 3: Conformational Preferences in Pyrrolidine Derivatives
Pyrrolidine Derivative | Substituent Position | Preferred Conformation | Stabilizing Factors | Biological Implications |
---|---|---|---|---|
trans-4-Fluoroproline | C4 (trans) | Cγ-exo | Stereoelectronic effect (gauche effect) | Stabilizes β-turns in peptides |
cis-4-Fluoroproline | C4 (cis) | Cγ-endo | Steric avoidance | Destabilizes polyproline helices |
2-Substituted Pyrrolidine (small group) | C2 | Envelope (C2-exo) | Reduced steric hindrance | Enhanced flexibility |
2-(Oxan-3-yl)pyrrolidine | C2 (bulky group) | Half-chair (C3-endo/C2-exo) | Steric minimization and intramolecular H-bonding potential | Preorganization for kinase binding |
The dynamic adaptability of the pyrrolidine ring enables optimal presentation of the oxane moiety to its biological target. In kinase inhibitors featuring pyrrolidine scaffolds, molecular dynamics simulations reveal that the ring samples multiple conformations during binding before adopting the optimal geometry for hydrogen bonding with hinge region residues. For 2-(Oxan-3-yl)pyrrolidine hydrochloride derivatives, this flexibility may allow the oxygen atom of the oxane ring to form critical hydrogen bonds with diverse targets, while the hydrophobic tetrahydropyran component interacts with lipophilic pockets [2] [3].
The pseudorotation phenomenon also facilitates conformational trapping upon target binding, where the ligand adopts a specific geometry that would be energetically unfavorable in solution but becomes stabilized through interactions with the protein. This "conformational selection" mechanism provides a significant binding energy advantage. Computational studies of pyrrolidine-based kinase inhibitors demonstrate that preorganization energy costs as low as 1-2 kcal/mol can be overcome by subsequent favorable binding interactions, resulting in tight-binding inhibitors with dissociation constants in the nanomolar range [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7